Ethyl 3-acetoxyhexanoate
Description
Contextualization within Ester Chemistry Research
Ethyl 3-acetoxyhexanoate belongs to the broad class of organic compounds known as esters. solubilityofthings.com Specifically, it is an ester of acetic acid and the hydroxy ester ethyl 3-hydroxyhexanoate (B1247844). Its structure is notable for containing two distinct ester functionalities: the ethyl hexanoate (B1226103) core and the acetate (B1210297) group at the third position. This dual nature makes it a subject of interest in the study of ester synthesis and reactivity. solubilityofthings.comwikipedia.org
The synthesis of acetoxy esters like this compound typically involves a multi-step process. A common synthetic route begins with the creation of a hydroxy ester, in this case, ethyl 3-hydroxyhexanoate, which can be synthesized via methods like the reduction of the corresponding keto ester (ethyl 3-oxohexanoate). The subsequent step is the acetylation of the hydroxyl group. This can be achieved using reagents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. wikipedia.org This synthetic strategy highlights the controlled manipulation of functional groups, a central theme in modern organic chemistry. For instance, a published laboratory procedure for a similar molecule, ethyl 6-acetoxyhexanoate, details a two-step synthesis involving acid-catalyzed transesterification followed by acetylation. researchgate.netcolab.ws
The reactivity of the two ester groups in this compound can differ, providing opportunities for selective chemical transformations. The acetoxy group can be used as a protecting group for an alcohol, which can be removed under specific acidic or basic conditions to regenerate the hydroxyl functionality. wikipedia.org This property makes such compounds versatile building blocks in the synthesis of more complex molecules. ontosight.ai The study of such molecules contributes to the broader understanding of ester stability, hydrolysis, and transesterification reactions, which are fundamental concepts in organic chemistry. fiveable.me
Significance in Advanced Chemical and Biochemical Studies
The relevance of this compound extends into advanced chemical and biochemical research, primarily due to its presence as a natural product and the significant biological activity of its immediate precursor.
Research in food science has identified this compound as a volatile aroma compound in fruits. A 2012 study analyzing the aroma profile of pineapple (Ananas comosus) identified it as a constituent that contributes to the fruit's characteristic "fruity, green" notes. oup.com The study quantified the changes in its relative abundance during freezing and thawing processes, highlighting its role in the sensory perception of food. oup.com The biosynthesis of volatile esters is a key area of research in food and plant science, with enzymes like alcohol acyltransferases (AATs) playing a crucial role in their formation from alcohols and acyl-CoAs. nih.govresearchgate.net
Table 1: Research Findings on this compound in Pineapple Aroma Data sourced from a 2012 study on pineapple volatile compounds. oup.com The table shows the relative peak area of the compound in fresh, frozen, and thawed pineapple samples, indicating its degradation during processing.
| Compound | Odor Description | Fresh Sample (Relative Peak Area) | Frozen Sample (Relative Peak Area) | Thawed Sample (Relative Peak Area) |
| This compound | Fruity, green | 4a | 3a | 1a |
Perhaps the most compelling area of research relates to the potent biological activity of its precursor, ethyl 3-hydroxyhexanoate (EHX). A 2022 study revealed that EHX exhibits significant antiviral activity against Coxsackievirus B (CVB), a virus responsible for serious human illnesses like myocarditis and meningitis. frontiersin.orgnih.gov The study found that EHX inhibits viral replication by targeting the viral RNA synthesis step. frontiersin.orgnih.gov This discovery positions EHX and, by extension, its derivatives like this compound, as compounds of high interest for the development of new antiviral therapies. frontiersin.orgnih.gov The acetylation of a bioactive molecule like EHX is a common strategy in medicinal chemistry to modify properties such as stability, solubility, and cell permeability.
Table 2: In Vitro Antiviral Activity of Ethyl 3-Hydroxyhexanoate (EHX) Data from a 2022 study demonstrating the antiviral efficacy of the precursor to this compound against Coxsackievirus B3. frontiersin.orgresearchgate.net
| Compound | 50% Effective Concentration (EC₅₀) | 50% Cytotoxicity Concentration (CC₅₀) | Selective Index (SI = CC₅₀/EC₅₀) |
| Ethyl 3-hydroxyhexanoate (EHX) | 1.2 μM | 25.6 μM | 20.8 |
The established presence of this compound in nature and the significant antiviral properties of its parent alcohol underscore its importance in ongoing and future biochemical research.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-acetyloxyhexanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-4-6-9(14-8(3)11)7-10(12)13-5-2/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBMIHNGXIOMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275860, DTXSID40864981 | |
| Record name | Ethyl 3-acetoxyhexanoate | |
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| Record name | Hexanoic acid, 3-(acetyloxy)-, ethyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21188-61-4, 21696-23-1 | |
| Record name | Ethyl 3-acetoxyhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21188-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexanoic acid, 3-(acetyloxy)-, ethyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 3-(acetyloxy)-, ethyl ester | |
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| Record name | Ethyl 3-acetoxyhexanoate | |
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| Record name | Hexanoic acid, 3-(acetyloxy)-, ethyl ester | |
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| Record name | Ethyl 3-acetoxyhexanoate | |
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Synthetic Methodologies and Reaction Pathways
Chemical Synthesis Approaches
The chemical synthesis of Ethyl 3-acetoxyhexanoate is primarily achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, Ethyl 3-hydroxyhexanoate (B1247844), through esterification. The second stage is the acetylation of this intermediate to produce the target compound.
Esterification Reactions for Precursor Formation
The formation of the precursor, Ethyl 3-hydroxyhexanoate, is accomplished via the esterification of 3-hydroxyhexanoic acid with ethanol (B145695). nih.govnih.gov This reaction is a classic example of Fischer esterification, a widely used method for producing esters from carboxylic acids and alcohols. masterorganicchemistry.com
The Fischer esterification process for generating Ethyl 3-hydroxyhexanoate involves reacting 3-hydroxyhexanoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com The acid catalyst serves to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. youtube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used as the solvent to ensure it is in large excess. masterorganicchemistry.com The removal of water as it is formed can also shift the equilibrium to favor the product. youtube.com
The efficiency of esterification reactions is highly dependent on several key parameters, including temperature, catalyst concentration, and the molar ratio of reactants. Optimizing these conditions is crucial for maximizing the yield of the desired ester. While specific optimization data for the synthesis of Ethyl 3-hydroxyhexanoate is not extensively detailed in the provided literature, principles of optimization can be drawn from similar esterification processes, such as the enzymatic synthesis of ethyl hexanoate (B1226103). researchgate.netscispace.com In such studies, response surface methodology (RSM) is often employed to evaluate the interplay of various process parameters. researchgate.netscispace.com
Key parameters that are typically optimized include:
Temperature: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to side reactions or degradation of the product.
Molar Ratio: The ratio of alcohol to carboxylic acid is a critical factor. A significant excess of the alcohol is used to shift the reaction equilibrium towards the product side.
Catalyst Loading: The amount of acid catalyst influences the reaction rate. An optimal concentration must be determined to ensure a reasonable reaction time without causing unwanted side reactions.
The following interactive table illustrates an example of how reaction conditions can be optimized for ester synthesis, based on findings for a related compound, ethyl hexanoate. researchgate.net
| Parameter | Studied Range | Optimal Value for Max. Conversion |
|---|---|---|
| Temperature (°C) | 30-70 | 48.83 |
| Enzyme Loading (%) | 1-3 | 2.35 |
| Molar Ratio (Alcohol:Acid) | 1:1 - 4:1 | 3.39:1 |
Acetylation Mechanisms for this compound Elaboration
The final step in the synthesis of this compound is the acetylation of the hydroxyl group of the Ethyl 3-hydroxyhexanoate precursor. This reaction converts the secondary alcohol functionality into an acetate (B1210297) ester.
The acetylation of the hydroxy ester precursor is often carried out under mildly basic conditions. researchgate.neted.gov A common method involves the use of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a mild base like pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct of the reaction (acetic acid or hydrochloric acid) and can also act as a catalyst. frontiersin.org This approach is effective for converting alcohols to their corresponding acetate esters in good yield. researchgate.neted.gov For instance, the conversion of a similar compound, ethyl 6-hydroxyhexanoate (B1236181), to ethyl 6-acetoxyhexanoate is successfully achieved using such mildly basic conditions. researchgate.neted.gov
The precursor for the final acetylation step is Ethyl 3-hydroxyhexanoate. nih.govchemicalbull.com This compound is a fatty acid ester, specifically the ethyl ester of 3-hydroxyhexanoic acid. nih.gov As detailed in section 2.1.1.1, it is synthesized via the acid-catalyzed Fischer esterification of 3-hydroxyhexanoic acid and ethanol. masterorganicchemistry.com Ethyl 3-hydroxyhexanoate is a valuable building block in organic synthesis and is noted for its utility in various chemical transformations. chemicalbull.com
Synthesis of Related Hexanoate Esters
The synthesis of hexanoate esters, which are structurally related to this compound, can be achieved through several effective pathways. These methods often utilize readily available starting materials and can be adapted for large-scale production.
A common route to producing functionalized hexanoate esters involves the ring-opening transesterification of lactones. For example, ethyl 6-hydroxyhexanoate, a precursor for the fragrance compound ethyl 6-acetoxyhexanoate, is synthesized from the inexpensive starting material ε-caprolactone. acs.orgacs.org This reaction is typically catalyzed by an acid and involves reacting the lactone with an alcohol, such as ethanol. acs.org The process begins with the acid-catalyzed transesterification of ε-caprolactone to form ethyl 6-hydroxyhexanoate, which can then be converted to ethyl 6-acetoxyhexanoate through acetylation under mildly basic conditions. acs.orgacs.org
One-pot synthesis methods have also been developed using lipase-catalyzed esterification of ε-caprolactone, followed by elongation with 6-hydroxyhexanoate monomer units. researchgate.netnih.gov This enzymatic approach offers a high degree of control and can achieve conversions of over 90%. researchgate.netnih.gov
Borane (B79455) (BH₃) and its complexes are highly effective reagents for the reduction of carboxylic acids to primary alcohols. libretexts.org This method is particularly valuable due to its chemoselectivity. Borane reagents will readily reduce carboxylic acids while typically not affecting less reactive carbonyl groups such as esters present in the same molecule. nih.govnih.gov This selectivity is advantageous in the synthesis of complex molecules where specific functional groups need to be targeted.
The mechanism involves an electrophilic attack by borane on the carbonyl oxygen of the carboxylic acid. quora.com This process is generally mild, using bench-stable reagents at ambient temperatures, and tolerates a wide range of other functional groups, including ketones, nitro groups, and amides. nih.govnih.gov While strong reducing agents like lithium aluminum hydride can also reduce carboxylic acids, they are less selective and will react with other functional groups like esters and ketones. nih.gov
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that is used to synthesize β-keto esters from two ester molecules in the presence of a strong base. masterorganicchemistry.comwikipedia.org In this reaction, an enolate is formed from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester. wikipedia.orgorientjchem.org The subsequent elimination of an alkoxide group yields the β-keto ester. wikipedia.org
This reaction is particularly useful for creating analogues of hexanoate esters. When two different esters are used, the reaction is termed a "crossed" Claisen condensation. masterorganicchemistry.comorganic-chemistry.org For a crossed Claisen condensation to be effective, one of the esters should not have enolizable α-hydrogens to prevent a mixture of products. organic-chemistry.org The intramolecular version of this reaction, known as the Dieckmann condensation, is effective for forming 5- or 6-membered rings. masterorganicchemistry.com The driving force for the reaction is the formation of a highly stabilized enolate anion of the resulting β-keto ester. wikipedia.orgorganic-chemistry.org
On an industrial scale, the production of esters is often accomplished through continuous esterification processes. google.com These methods offer high efficiency, simple process control, and are environmentally friendly. google.com In a typical setup, a vertical reactor is filled with a solid acid catalyst. The carboxylic acid and alcohol are introduced at the bottom of the reactor, and the esterification reaction occurs as the mixture flows upward. google.com The resulting esterified mixture is then removed from the top and purified through distillation. google.com
Continuous processes are also used for the extraction and esterification of carboxylic acids from aqueous streams, which can be an efficient way to handle by-products from other industrial processes. google.com The use of heterogeneous catalysts, such as acid resins, is common in these industrial applications, as they are stable at high temperatures and can be easily separated from the product mixture. mdpi.com
Biocatalytic and Biotechnological Synthesis
Biocatalytic methods provide an alternative to traditional chemical synthesis, often offering higher selectivity, milder reaction conditions, and a more environmentally friendly profile. Enzymes, particularly lipases, are widely used in the synthesis of esters.
Enzyme-catalyzed reactions are a key part of biotechnological synthesis routes for esters like ethyl hexanoate. researchgate.net Lipases are commonly employed as catalysts for both esterification (reaction of a carboxylic acid and an alcohol) and transesterification (reaction of an ester with an alcohol or an acid). oup.comnih.gov These enzymatic syntheses are often preferred because they can be performed in solvent-free systems, which reduces production costs and simplifies downstream processing. researchgate.net
The synthesis of ethyl hexanoate, a flavor ester, has been studied using various lipases, with immobilized Rhizomucor miehei lipase (B570770) (RML) showing high specificity. oup.comcftri.res.in The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, where the enzyme binds to one substrate and releases a product before binding to the second substrate. researchgate.netnih.gov However, substrate inhibition can occur, particularly at high concentrations of the carboxylic acid. oup.comcftri.res.in
Below is a table summarizing the optimal conditions for the enzymatic synthesis of ethyl hexanoate using immobilized RML. oup.com
| Parameter | Optimal Condition |
| Substrate Concentration (equimolar) | 0.5 M |
| Enzyme Concentration | 10 g/L |
| Temperature | 50 °C |
| Incubation Time | 96 hours |
| Conversion Rate | 96% |
Whole-Cell Bioreduction of Prochiral Ketones
An alternative and often highly enantioselective route to chiral alcohols is the asymmetric reduction of a prochiral ketone precursor using whole microbial cells. For this compound, this would involve the bioreduction of ethyl 3-oxohexanoate (B1246410) to ethyl 3-hydroxyhexanoate, followed by a chemical or enzymatic acylation step.
The asymmetric bioreduction of β-ketoesters, such as ethyl 3-oxohexanoate, can yield the corresponding β-hydroxyesters with high enantiopurity. researchgate.net This transformation is catalyzed by ketoreductases present in various microorganisms. The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) depends on the specific enzymes present in the chosen microorganism, which often follow Prelog's or anti-Prelog's rule.
Kluyveromyces marxianus, a non-conventional yeast, has been identified as an effective biocatalyst for the asymmetric reduction of β-ketoesters. researchgate.net Studies have shown that free cells of K. marxianus can reduce ethyl 3-oxohexanoate to ethyl (R)-3-hydroxyhexanoate with conversions exceeding 99% and enantiomeric excess greater than 99%. researchgate.netresearchgate.net This yeast possesses several advantageous traits for industrial applications, including thermotolerance and a broad substrate spectrum. mdpi.comnih.gov
Aspergillus niger, a filamentous fungus, is another microorganism known for its bioreduction capabilities. mdpi.comresearchgate.netnih.gov While specific data on the reduction of ethyl 3-oxohexanoate by A. niger is limited, various strains of Aspergillus have been successfully used for the stereoselective reduction of other ketones, including α-keto esters and acetophenones. nih.govresearchgate.net The performance of these whole-cell biocatalysts is highly dependent on the reaction conditions, such as pH, temperature, and the presence of a co-substrate for cofactor regeneration (typically glucose).
| Microorganism | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Kluyveromyces marxianus | Ethyl 3-oxohexanoate | Ethyl (R)-3-hydroxyhexanoate | >99% | >99% | researchgate.netresearchgate.net |
| Aspergillus niger | Various ketones | Corresponding alcohols | Strain and substrate dependent | Strain and substrate dependent | mdpi.comresearchgate.netnih.gov |
For industrial applications, the immobilization of whole-cell biocatalysts is crucial for easy separation from the reaction mixture, reusability, and enhanced stability. mdpi.comresearchgate.netnih.gov Common immobilization techniques include entrapment in natural or synthetic polymers, adsorption onto a solid support, and covalent bonding.
For Kluyveromyces marxianus, immobilization in calcium alginate spheres has been shown to be effective for the bioreduction of ethyl 3-oxohexanoate, maintaining high enantioselectivity and conversion levels even at high substrate concentrations. researchgate.net Immobilized K. marxianus cells have also been used in continuous flow packed-bed reactors, which can improve productivity. researchgate.net
Aspergillus niger cells and enzymes have been immobilized on various supports, including magnetic carriers, polysaccharide hydrogel beads, and sponges. mdpi.comresearchgate.netnih.govnih.gov For instance, naringinase (B1166350) from A. niger has been immobilized on a magnetic polysaccharide carrier, which allows for easy recovery using a magnetic field. mdpi.com Lipase from A. niger has been entrapped in polysaccharide hydrogel beads, which provided good operational stability. nih.gov The choice of immobilization method and support material can significantly impact the activity, stability, and mass transfer characteristics of the biocatalyst. researchgate.net
Metabolic Engineering for Ester Biosynthesis
Metabolic engineering offers the potential to construct microbial cell factories for the de novo biosynthesis of desired molecules, such as this compound, from simple carbon sources like glucose. This approach involves the rational modification of cellular metabolic pathways to enhance the production of precursors and the introduction of heterologous enzymes to catalyze the final synthesis steps. Saccharomyces cerevisiae, a well-characterized and genetically tractable yeast, is a common host for such engineering efforts. researchgate.netaimspress.comnih.govnih.govosti.gov
The biosynthesis of this compound in an engineered yeast could be envisioned through a pathway that first produces ethyl 3-hydroxyhexanoate, which is then acetylated. The production of the hydroxy ester precursor would require the engineering of the fatty acid synthesis pathway to produce 3-hydroxyhexanoyl-CoA, which could then be esterified with ethanol.
The final acetylation step would be catalyzed by an alcohol acetyltransferase (AAT). nih.govresearchgate.net These enzymes utilize acetyl-CoA and an alcohol to produce the corresponding acetate ester. nih.govresearchgate.net The heterologous expression of AATs with suitable substrate specificity would be crucial. For instance, an AAT from Geotrichum candidum has been characterized and expressed in S. cerevisiae for the production of antifungal acetate esters. nih.gov
Key metabolic engineering strategies to enhance ester production in yeast include:
Increasing precursor supply: Overexpression of genes involved in the synthesis of acetyl-CoA and the specific acyl-CoA and alcohol precursors.
Eliminating competing pathways: Deletion of genes that divert precursors to other metabolic pathways, such as the formation of storage lipids. researchgate.net
Enhancing cofactor availability: Ensuring a sufficient supply of cofactors like NADPH for fatty acid synthesis.
Heterologous pathway expression: Introducing genes from other organisms to create novel biosynthetic routes.
While the complete de novo synthesis of this compound has not been reported, the principles of metabolic engineering provide a clear roadmap for future research in this area.
Artificial Pathway Construction in Microbial Hosts (e.g., Escherichia coli)
Escherichia coli is a preferred host for metabolic engineering due to its well-understood genetics and rapid growth. esf.edu To produce (R)-3-hydroxyhexanoyl-CoA from simple sugars, an artificial pathway must be constructed to perform a multi-step conversion of acetyl-CoA, a central metabolite. This process involves chain elongation and specific reduction steps. nih.govfrontiersin.org
A common strategy involves the introduction of a suite of heterologous enzymes to build the C6 backbone from three molecules of acetyl-CoA. This engineered pathway typically includes the following key steps:
Condensation of Acetyl-CoA: Two acetyl-CoA molecules are condensed to form acetoacetyl-CoA. This reaction is catalyzed by a β-ketothiolase. nih.gov
Reduction: The acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA. nih.gov
Chain Elongation: The C4 intermediate is elongated to a C6 intermediate, 3-oxohexanoyl-CoA, by condensation with a third acetyl-CoA molecule. frontiersin.org
Final Reduction: The 3-oxohexanoyl-CoA is stereospecifically reduced to the target monomer, (R)-3-hydroxyhexanoyl-CoA. frontiersin.org
The successful implementation of this pathway requires the co-expression of multiple genes from various donor organisms, chosen for their high efficiency and substrate specificity.
**Table 1: Key Heterologous Genes Used in Constructing Artificial Pathways in *E. coli***
| Gene | Enzyme Name | Function | Source Organism |
|---|---|---|---|
phaA / bktB |
β-ketothiolase | Condenses two acetyl-CoA molecules to acetoacetyl-CoA. | Ralstonia eutropha |
phaB |
Acetoacetyl-CoA reductase | Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. | Ralstonia eutropha |
ccr |
Crotonyl-CoA carboxylase/reductase | Reduces crotonyl-CoA to butyryl-CoA. | Methylorubrum extorquens |
emd |
Ethylmalonyl-CoA decarboxylase | Part of the butyryl-CoA formation pathway. | Mus musculus |
phaJ |
(R)-specific enoyl-CoA hydratase | Converts enoyl-CoA intermediates from β-oxidation to (R)-3-hydroxyacyl-CoA. | Aeromonas caviae |
This table summarizes enzymes frequently used to engineer E. coli for the production of 3-hydroxyacyl-CoA monomers.
Enzymatic Pathways for Hydroxyacyl-CoA Monomer Generation
Two prominent enzymatic strategies for generating the C6 monomer (R)-3-hydroxyhexanoyl-CoA from acetyl-CoA are the Ccr-Emd combination pathway and the reverse β-oxidation cycle. frontiersin.orgnih.gov
Ccr-Emd Combination: This pathway focuses on the efficient formation of butyryl-CoA, a key C4 intermediate that is subsequently elongated to the C6 level. frontiersin.org The core of this pathway is the synergistic action of two enzymes:
Crotonyl-CoA carboxylase/reductase (Ccr): This enzyme, sourced from organisms like Methylorubrum extorquens, catalyzes the NADPH-dependent reduction of crotonyl-CoA to butyryl-CoA. frontiersin.org
Once butyryl-CoA is formed, it is condensed with another molecule of acetyl-CoA and subsequently converted into (R)-3-hydroxyhexanoyl-CoA. This pathway has been successfully installed in E. coli to produce copolymers containing the 3-hydroxyhexanoate (3HHx) monomer from glucose. nih.govfrontiersin.org
Reverse β-oxidation: The reverse β-oxidation (rBOX) cycle is a synthetic pathway that mimics the fatty acid synthesis pathway but in reverse, elongating acyl-CoA molecules by two carbons in each cycle. nih.gov This carbon- and energy-efficient pathway utilizes four core enzymes to convert acetyl-CoA into longer-chain acyl-CoAs. nih.gov By engineering this cycle in E. coli, it is possible to generate medium-chain-length (R)-3-hydroxyacyl-CoA precursors directly from glucose. researchgate.net Intermediates from the native fatty acid degradation pathway, such as enoyl-CoAs, can be channeled into PHA production by introducing an (R)-specific enoyl-CoA hydratase (encoded by the phaJ gene), which converts the intermediate to (R)-3-hydroxyacyl-CoA. nih.gov
Influence of Genetic Modifications on Biosynthesis
To optimize the production of (R)-3-hydroxyhexanoyl-CoA and prevent the diversion of intermediates into competing metabolic pathways, targeted genetic modifications are crucial. A primary strategy is to disrupt the native β-oxidation pathway, which would otherwise degrade the fatty acid intermediates and final product precursors. researchgate.net
Key genetic modifications include:
Deletion of β-oxidation Genes: Knocking out genes central to fatty acid degradation, such as fadB (encoding a multifunctional enzyme with enoyl-CoA hydratase activity) and fadA (encoding 3-ketoacyl-CoA thiolase), prevents the breakdown of acyl-CoA intermediates. This allows these molecules to be channeled more effectively into the desired synthetic pathway. researchgate.net
Deletion of Thioesterases: Knocking out major thioesterases can prevent the hydrolysis of acyl-CoA intermediates, keeping them available for the engineered pathway. researchgate.net
In one study, the combination of a reverse β-oxidation pathway with the deletion of major thioesterases led to the production of PHA copolymers containing medium-chain-length monomers, constituting over 12% of the cell's dry weight when synthesized from glucose. researchgate.net Another study demonstrated that a recombinant E. coli strain harboring 11 heterologous genes from the Ccr-Emd and reverse β-oxidation pathways could produce a copolymer with a 14 mol% 3-hydroxyhexanoate fraction from glucose, achieving a polymer content of 41% of the cell dry weight. nih.gov
**Table 2: Impact of Genetic Modifications on 3-hydroxyhexanoate (3HHx) Monomer Production in Recombinant *E. coli***
| Genetic Modification Strategy | Host Strain | Key Genes Introduced/Modified | Resulting 3HHx Fraction / PHA Content | Carbon Source |
|---|---|---|---|---|
| Ccr-Emd Pathway & Reverse β-oxidation | E. coli JM109 | ccrMe, emdMm, bktBRe, hadRe, crt2Re, phaJAc, etc. (11 genes) |
14 mol% 3HHx / 41 wt% PHA | Glucose |
| Manipulation of β-oxidation | E. coli JM109 | Overexpression of yafH, phaCAc, phaJAc |
Four-fold increase in PHBHHx accumulation | Fatty Acids |
| Reverse β-oxidation & Thioesterase Deletion | E. coli | Engineered rBOX cycle, deletion of thioesterases | 78.82 mol% MCL monomers / 12.10 wt% PHA | Glucose |
This interactive table summarizes findings from different metabolic engineering strategies to enhance the production of 3HHx-containing polymers. researchgate.netfrontiersin.orgnih.gov
Chemical Reactivity and Transformation Studies
Ester Hydrolysis Mechanisms
Hydrolysis of an ester is a reaction with water that cleaves the ester bond, yielding a carboxylic acid and an alcohol. Ethyl 3-acetoxyhexanoate possesses two ester functionalities—an ethyl ester and an acetate (B1210297) ester—both of which are susceptible to hydrolysis.
The hydrolysis of this compound can be effectively catalyzed by either an acid or a base.
Under acidic conditions , the reaction is reversible and typically requires heat and a strong acid catalyst, such as sulfuric acid (H₂SO₄) in an excess of water. The mechanism involves protonation of the carbonyl oxygen of an ester group, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to expel an alcohol, regenerating the acid catalyst. For this compound, complete hydrolysis under acidic conditions would cleave both ester linkages, yielding 3-hydroxyhexanoic acid, ethanol (B145695), and acetic acid.
Basic hydrolysis , also known as saponification, is an irreversible process that is carried out with a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then eliminates the alkoxide leaving group. An acid-base reaction between the carboxylic acid and the alkoxide, as well as the hydroxide in the medium, results in the formation of a carboxylate salt. Therefore, the basic hydrolysis of this compound yields the sodium salts of 3-hydroxyhexanoic acid and acetic acid, along with ethanol. The final carboxylic acids can be obtained by a subsequent acidification step.
| Condition | Catalyst/Reagent | Products from this compound | Reversibility |
| Acidic Hydrolysis | Dilute H₂SO₄ / Heat | 3-Hydroxyhexanoic acid, Ethanol, Acetic acid | Reversible |
| Basic Hydrolysis (Saponification) | Aqueous NaOH / Heat | Sodium 3-hydroxyhexanoate (B1247844), Ethanol, Sodium acetate | Irreversible |
Enzymes, particularly lipases, are widely utilized as biocatalysts for the hydrolysis of esters. scielo.br These reactions are known for their high chemo-, regio-, and enantioselectivity, often proceeding under mild conditions (room temperature and neutral pH). Lipases function by activating the ester's carbonyl group and facilitating the nucleophilic attack of water within the enzyme's active site.
For a di-ester like this compound, enzymatic hydrolysis offers the potential for selective cleavage of one ester group over the other. The selectivity of a particular lipase (B570770) depends on the substrate's structure and the reaction conditions. It is plausible that a lipase could selectively hydrolyze the acetate ester to yield Ethyl 3-hydroxyhexanoate, or alternatively, cleave the ethyl ester to produce 3-acetoxyhexanoic acid. This selectivity makes enzymatic hydrolysis a valuable tool in synthetic organic chemistry for achieving transformations that are difficult to control with traditional chemical methods. nih.gov
Transesterification Reactions
Transesterification is the process of exchanging the organic R" group of an ester with the organic R' group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases and is typically an equilibrium process. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com
In a base-catalyzed transesterification, an alkoxide (e.g., methoxide (B1231860) from sodium methoxide) acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com The subsequent collapse of the tetrahedral intermediate displaces the original alkoxy group.
In an acid-catalyzed reaction, the carbonyl group is first protonated to enhance its reactivity toward the weakly nucleophilic alcohol. masterorganicchemistry.com The mechanism is similar to that of acidic hydrolysis, with an alcohol molecule replacing water as the nucleophile. masterorganicchemistry.com
For this compound, transesterification with an alcohol like methanol (B129727) (CH₃OH) could result in the substitution of either the ethoxy group to form Mthis compound or the acetoxy group's methyl component, although the former is the canonical transesterification pathway.
| Reaction Type | Catalyst | Reactant | Potential Products |
| Base-Catalyzed | Sodium Methoxide (NaOMe) | Methanol (CH₃OH) | Mthis compound, Ethanol |
| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) | Methanol (CH₃OH) | Mthis compound, Ethanol |
Reduction Pathways
The ester functional groups in this compound can be reduced to alcohols or aldehydes using appropriate reducing agents.
Strong reducing agents, most notably Lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. This initially forms an aldehyde intermediate, which is then rapidly reduced further to the primary alcohol. masterorganicchemistry.com
When this compound is treated with an excess of LiAlH₄, both the ethyl ester and the acetate ester functionalities are reduced. The ethyl hexanoate (B1226103) portion is reduced to a primary alcohol, and the acetate group is also reduced to ethanol. The final product after an aqueous workup would be hexane-1,3-diol, along with ethanol as a byproduct from the acetate reduction. masterorganicchemistry.comlibretexts.org
Reaction Summary:
Reactant: this compound
Reagent: 1. Lithium aluminum hydride (LiAlH₄), 2. H₂O workup
Products: Hexane-1,3-diol, Ethanol
Achieving selective reduction of one ester group in the presence of another is a common challenge in organic synthesis. The strategy depends on the difference in reactivity of the functional groups and the choice of reducing agent.
Use of Milder Reagents: While strong hydrides like LiAlH₄ reduce both esters, weaker reagents can show selectivity. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters, allowing for the selective reduction of aldehydes or ketones in the presence of an ester. libretexts.org Reagents like diisobutylaluminum hydride (DIBALH) can, under controlled low-temperature conditions (-78 °C), reduce esters to aldehydes. libretexts.org However, selectivity between two different ester types with DIBALH can be difficult to achieve.
Exploiting Steric Hindrance: The reactivity of esters toward reduction can be influenced by steric hindrance. Reagents such as sodium trimethoxyborohydride have shown selectivity in reducing primary and secondary esters in the presence of more sterically hindered tertiary esters. cdnsciencepub.com This principle could potentially be applied to achieve selective reduction if the two ester groups in a molecule have significantly different steric environments.
Enzymatic Methods: As with hydrolysis, enzymes can offer a high degree of selectivity in reduction reactions, although this is more common for the reduction of ketones adjacent to esters rather than the ester group itself.
For this compound, a plausible strategy for selective transformation would involve chemoselective hydrolysis of one ester group using a lipase, followed by protection of the resulting alcohol or acid, and then reduction of the remaining ester.
Oxidation Reactions
The oxidation of this compound is not extensively documented. However, the potential sites for oxidation are the C-H bonds, particularly at the carbon bearing the acetoxy group (C3). The hydrolysis of the acetoxy group would yield Ethyl 3-hydroxyhexanoate, a secondary alcohol. Secondary alcohols are readily oxidized to ketones using a variety of common oxidizing agents. libretexts.orgorganic-chemistry.org For instance, reagents like chromic acid (H₂CrO₄), often generated from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, are effective for this transformation. libretexts.org Milder reagents such as Pyridinium chlorochromate (PCC) also convert secondary alcohols to ketones. libretexts.org
Another potential pathway involves the direct oxidation of a secondary alcohol to an ester, which has been observed with reagents like performic acid. rsc.org This suggests a tandem oxidation process could be theoretically possible under specific conditions. masterorganicchemistry.com
Table 1: Potential Oxidation Reactions of the Corresponding Secondary Alcohol
| Oxidizing Agent | Starting Material (Post-Hydrolysis) | Product | Reaction Type |
|---|---|---|---|
| Chromic Acid (H₂CrO₄) / Jones Reagent | Ethyl 3-hydroxyhexanoate | Ethyl 3-oxohexanoate (B1246410) | Oxidation of Secondary Alcohol |
| Pyridinium chlorochromate (PCC) | Ethyl 3-hydroxyhexanoate | Ethyl 3-oxohexanoate | Oxidation of Secondary Alcohol |
| Performic Acid (PFA) | Ethyl 3-hydroxyhexanoate | This compound (or other ester) | Direct Oxidation to Ester |
Nucleophilic Substitution Reactions
This compound possesses two electrophilic carbonyl centers susceptible to nucleophilic attack: the ethyl ester carbonyl and the acetoxy group carbonyl. The most common nucleophilic substitution reaction for esters is hydrolysis, which can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the reaction is reversible. Attack at the ethyl ester carbonyl would yield 3-acetoxyhexanoic acid and ethanol. Attack at the acetoxy carbonyl would produce Ethyl 3-hydroxyhexanoate and acetic acid.
Base-Catalyzed Hydrolysis (Saponification) : This reaction is irreversible and proceeds by nucleophilic attack of a hydroxide ion. libretexts.orgmasterorganicchemistry.com Hydrolysis at the ethyl ester results in the formation of the carboxylate salt (3-acetoxyhexanoate) and ethanol. libretexts.org Hydrolysis at the acetoxy group yields Ethyl 3-hydroxyhexanoate and an acetate salt. masterorganicchemistry.com
Transesterification, the exchange of the alkoxy group of an ester, is another key nucleophilic substitution reaction. For instance, reacting this compound with a different alcohol (e.g., methanol) in the presence of an acid or base catalyst could replace the ethyl group with a methyl group, forming mthis compound.
Table 2: Nucleophilic Substitution Reactions of this compound
| Reaction | Reagents | Site of Attack | Products |
|---|---|---|---|
| Acidic Hydrolysis | H₂O, H⁺ (catalyst) | Ethyl Ester Carbonyl | 3-Acetoxyhexanoic acid + Ethanol |
| Acidic Hydrolysis | H₂O, H⁺ (catalyst) | Acetoxy Carbonyl | Ethyl 3-hydroxyhexanoate + Acetic Acid |
| Basic Hydrolysis (Saponification) | NaOH, H₂O | Ethyl Ester Carbonyl | Sodium 3-acetoxyhexanoate + Ethanol |
| Basic Hydrolysis (Saponification) | NaOH, H₂O | Acetoxy Carbonyl | Ethyl 3-hydroxyhexanoate + Sodium Acetate |
Reactions Involving β-Ketoester Functionality (for related compounds)
The reactivity of β-ketoesters is a cornerstone of synthetic organic chemistry. While this compound is not a β-ketoester, its structural analog, Ethyl 3-oxohexanoate , serves as an excellent model for this class of reactions. nih.gov The key feature of β-ketoesters is the acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups), which allows for the formation of a resonance-stabilized enolate ion. youtube.com
The enolate generated from a β-ketoester like Ethyl 3-oxohexanoate can act as a nucleophile in aldol-type reactions. It can attack the carbonyl carbon of aldehydes or ketones, forming a new carbon-carbon bond and yielding a β-hydroxy dicarbonyl compound after protonation. This reaction extends the carbon skeleton and introduces new functional groups. Palladium-catalyzed versions of this transformation have also been developed, proceeding under neutral conditions. nih.gov
The principles of β-ketoester reactivity are central to important cyclization reactions. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-ketoester. wikipedia.orgmychemblog.com While not a reaction of Ethyl 3-oxohexanoate itself, it demonstrates the fundamental reactivity of ester enolates. In this reaction, a base removes an α-proton from one ester group, and the resulting enolate attacks the carbonyl carbon of the other ester group within the same molecule. wikipedia.orglibretexts.org This is followed by the elimination of an alkoxide to form the ring. This method is particularly effective for synthesizing stable 5- and 6-membered rings. wikipedia.orglibretexts.org
Table 3: Dieckmann Condensation of a 1,6-Diester
| Reactant | Reagents | Product | Reaction Name |
|---|---|---|---|
| Diethyl adipate (B1204190) (a 1,6-diester) | 1. Sodium ethoxide (NaOEt) 2. H₃O⁺ | Ethyl 2-oxocyclopentanecarboxylate (a cyclic β-ketoester) | Dieckmann Condensation |
Alkylation: The most characteristic reaction of β-ketoesters like Ethyl 3-oxohexanoate is the alkylation of the α-carbon. youtube.com Treatment with a base, such as sodium ethoxide, readily removes one of the acidic α-protons to form a stable enolate. youtube.com This enolate is a soft nucleophile and reacts efficiently with primary or secondary alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. youtube.com Subsequent hydrolysis and decarboxylation of the alkylated β-ketoester can yield a ketone. youtube.com
Condensation: The intermolecular version of the Dieckmann condensation is the Claisen condensation . wikipedia.orglibretexts.org This reaction involves the base-promoted reaction between two ester molecules to form a β-ketoester. wikipedia.orglibretexts.org One ester molecule forms an enolate, which then attacks the carbonyl of a second ester molecule, leading to the elimination of an alkoxide ion. libretexts.orgyoutube.com The driving force for the reaction is the final deprotonation of the product β-ketoester, which forms a highly resonance-stabilized enolate. masterorganicchemistry.comorganic-chemistry.org
Biological and Biochemical Research Implications
Role in Biological Systems and Metabolic Pathways
Ethyl 3-acetoxyhexanoate, a naturally occurring ester, is recognized primarily as a contributor to the aroma of various fruits. While specific research on its detailed metabolic fate is limited, its structure as a double ester suggests a clear pathway of interaction within biological systems, primarily through enzymatic hydrolysis.
Interaction with Esterases and Hydrolysis Products
As an ester, this compound is susceptible to hydrolysis by esterase enzymes, which are ubiquitous in biological systems. This enzymatic action would cleave the two ester bonds within the molecule, resulting in the formation of three distinct products: ethanol (B145695), acetic acid, and 3-hydroxyhexanoic acid. This reaction is a fundamental metabolic process for the breakdown of ingested esters.
The process of ester hydrolysis is a critical step in the metabolism of many xenobiotic and naturally occurring compounds, converting them into more polar molecules that can be more readily absorbed, further metabolized, or excreted. The specific types of esterases involved (e.g., carboxylesterases) and the kinetics of this hydrolysis for this compound have not been extensively studied. However, the breakdown into its constituent alcohol, carboxylic acid, and hydroxy acid is the presumed and logical first step in its metabolic journey.
Table 1: Predicted Hydrolysis Products of this compound
| Initial Compound | Enzyme | Hydrolysis Products |
| This compound | Esterases | Ethanol |
| Acetic Acid | ||
| 3-Hydroxyhexanoic Acid |
Integration into Energy Metabolism
Following hydrolysis, the resulting products—ethanol, acetic acid, and 3-hydroxyhexanoic acid—are common metabolites that can be integrated into central energy pathways.
Ethanol is primarily metabolized in the liver, first to acetaldehyde (B116499) by alcohol dehydrogenase and then to acetate (B1210297) by aldehyde dehydrogenase.
Acetic acid can be converted to acetyl-CoA, a central molecule in metabolism that can enter the citric acid cycle for energy production or be used in the synthesis of fatty acids and cholesterol.
3-Hydroxyhexanoic acid is a 3-hydroxy monocarboxylic acid. nih.gov Studies on the metabolism of similar 3-hydroxy fatty acids indicate that they can undergo further oxidation. nih.gov Specifically, research has shown that 3-hydroxy monocarboxylic acids can be oxidized to corresponding 3-hydroxy dicarboxylic acids, which can then be further metabolized through β-oxidation. nih.gov This suggests that 3-hydroxyhexanoic acid can be processed through fatty acid oxidation pathways to generate energy. nih.gov It has also been identified as an abnormal metabolite in the urine and serum of patients with diabetic ketoacidosis.
Natural Occurrence and Biosynthetic Origins
This compound is a known volatile organic compound that contributes to the characteristic aroma profile of several fruits. Its presence is a result of complex biosynthetic pathways that are active during the fruit's development and ripening stages.
Presence as Volatile Aroma Compounds in Fruits
This compound has been identified as a component of the aroma of fruits such as naranjilla and pineapple. flavscents.com In pineapple, esters are the most abundant class of volatile compounds, and ethyl esters, in particular, play a significant role in the fruit's characteristic sweet and fruity scent. nih.govnih.gov
Table 2: Natural Occurrence of this compound
| Fruit | Compound Type | Reference |
| Naranjilla | Volatile Aroma Compound | flavscents.com |
| Pineapple | Volatile Aroma Compound | flavscents.com |
Biosynthesis during Fruit Development and Storage
The biosynthesis of esters in fruits is a well-established process catalyzed by a family of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the esterification of an alcohol with an acyl-CoA molecule, which is derived from fatty acid or amino acid metabolism.
The formation of this compound would require several precursor molecules and enzymatic steps. The hexanoate (B1226103) backbone is likely derived from the fatty acid biosynthesis pathway. The 3-hydroxy group is introduced through an intermediate step in this pathway. The ethyl group is provided by ethanol, and the acetate group by acetyl-CoA. The final assembly of these components into the double ester structure is catalyzed by specific transferase enzymes. The production of these volatile esters is closely linked to the ripening process and is often regulated by the plant hormone ethylene (B1197577).
Influence of Postharvest Treatments on Aroma Profile
Postharvest treatments are widely used to extend the shelf life of fruits, but they can significantly impact the production of volatile aroma compounds, including ethyl esters.
Cold Storage: Storing fruits at low temperatures is a common practice to slow down ripening and decay. However, chilling can lead to a reduction in the production of volatile esters. researchgate.netfrontiersin.org For instance, in kiwifruit, cold storage resulted in a significant decrease in aroma-related esters like ethyl butanoate and ethyl hexanoate. researchgate.net This reduction is often due to the suppression of ethylene biosynthesis and the activity of AAT enzymes at low temperatures. researchgate.net
Controlled Atmosphere (CA) Storage: Storage in a controlled atmosphere with low oxygen and high carbon dioxide levels can also inhibit the production of aroma compounds.
Ethylene Treatment: The application of ethylene can often restore or enhance the production of esters that has been diminished by cold storage. researchgate.net In kiwifruit, treating cold-stored fruit with ethylene before ripening restored the levels of key aroma esters. researchgate.net
Ethanol Treatment: Interestingly, postharvest treatment with ethanol has been shown to enhance the production of ethyl esters in some fruits. nih.gov This is likely because the exogenous ethanol serves as a direct precursor for the AAT-catalyzed esterification reaction. nih.gov
These findings indicate that the concentration of this compound in fruits can be dynamically influenced by the conditions under which the fruit is stored and ripened after harvest.
Enzymatic Pathways in Aroma Ester Production (e.g., LOX pathway, ADH, AAT, CXE)
The biosynthesis of volatile esters, such as this compound, is a complex process involving several enzymatic pathways that convert precursors like fatty acids and amino acids into a diverse array of aroma compounds. In fruits, the primary route for the formation of C6 compounds, which are precursors to hexanoate-derived esters, is the lipoxygenase (LOX) pathway. nih.govmdpi.com
This pathway is initiated by the lipoxygenase (LOX) enzyme, which catalyzes the oxidation of polyunsaturated fatty acids like linoleic and linolenic acid. cherrytimes.itnih.gov This reaction produces hydroperoxides, which are then cleaved by a hydroperoxide lyase (HPL) into shorter-chain aldehydes, such as hexanal. frontiersin.orgnih.gov These aldehydes can subsequently be reduced to their corresponding alcohols by the action of alcohol dehydrogenase (ADH). mdpi.comfrontiersin.orgnih.gov
The final and critical step in the formation of volatile esters is catalyzed by alcohol acyltransferase (AAT). nih.govproquest.com This enzyme facilitates the condensation reaction between an alcohol (e.g., ethanol) and an acyl-coenzyme A (acyl-CoA) molecule, forming the ester. researchgate.net The activity of AAT is often considered a determining factor in the level of ester accumulation during fruit ripening. frontiersin.orgnih.gov
Conversely, the degradation or hydrolysis of esters is mediated by carboxylesterases (CXE). nih.govresearchgate.net These enzymes catalyze the hydrolysis of ester bonds, breaking them down into their constituent alcohol and carboxylic acid components. nih.govimedpub.comtaylorandfrancis.com Therefore, the net concentration of a volatile ester in a biological system is the result of a dynamic balance between its synthesis by enzymes like AAT and its degradation by CXEs. nih.gov
Table 1: Key Enzymes in Aroma Ester Biosynthesis
| Enzyme | Abbreviation | Function in Pathway | Precursors / Substrates | Products |
|---|---|---|---|---|
| Lipoxygenase | LOX | Catalyzes the initial oxidation of fatty acids. cherrytimes.itnih.gov | Polyunsaturated fatty acids (e.g., linoleic acid, linolenic acid) | Fatty acid hydroperoxides |
| Alcohol Dehydrogenase | ADH | Reduces aldehydes to their corresponding alcohols. mdpi.comfrontiersin.orgwikipedia.org | Aldehydes (e.g., hexanal) | Alcohols (e.g., hexanol) |
| Alcohol Acyltransferase | AAT | Catalyzes the final esterification step. nih.govproquest.com | Alcohols, Acyl-CoA | Volatile esters |
| Carboxylesterase | CXE | Mediates the hydrolysis (breakdown) of esters. nih.govtaylorandfrancis.com | Esters, Water | Carboxylic acids, Alcohols |
Investigations into Bioactivity and Molecular Mechanisms (Drawing from related compounds)
Direct research into the specific bioactivity of this compound is limited. However, valuable insights can be drawn from studies on structurally similar compounds, most notably ethyl 3-hydroxyhexanoate (B1247844) (EHX). This related ester, which differs by the presence of a hydroxyl group instead of an acetoxy group at the C3 position, has been identified as a potent antiviral agent, providing a model for the potential molecular mechanisms of related hexanoate derivatives. researchgate.netnih.govmedkoo.com
Ethyl 3-hydroxyhexanoate (EHX) has been identified as a potent antiviral compound effective against Coxsackievirus B (CVB), a member of the Enterovirus genus that can cause significant human diseases like viral myocarditis and meningitis. researchgate.netnih.govfrontiersin.org Studies have demonstrated that EHX significantly inhibits the replication of CVB both in vitro (in cell cultures) and in vivo (in animal models). researchgate.netfrontiersin.orgnih.gov The compound exhibits a high selectivity index (SI), indicating that it is effective against the virus at concentrations that are not significantly toxic to host cells. researchgate.netnih.gov
Table 2: In Vitro Antiviral Activity of Ethyl 3-Hydroxyhexanoate (EHX) against Coxsackievirus B3 (CVB3)
| Parameter | Definition | Reported Value |
|---|---|---|
| EC₅₀ | 50% Effective Concentration | 1.2 µM researchgate.netnih.gov |
| CC₅₀ | 50% Cytotoxicity Concentration | 25.6 µM researchgate.netnih.gov |
| SI | Selectivity Index (CC₅₀/EC₅₀) | 20.8 researchgate.netnih.gov |
Research has shown that treatment with ethyl 3-hydroxyhexanoate (EHX) leads to a substantial reduction in viral replication. researchgate.netnih.gov In cell culture experiments, EHX treatment significantly suppressed the cytopathic effect (CPE) induced by CVB3 infection. frontiersin.orgnih.gov This inhibition is dose-dependent, with higher concentrations of EHX resulting in a greater reduction of viral RNA levels and the expression of viral proteins, such as the non-structural protein 3D, which is the viral polymerase. nih.gov This demonstrates that the compound interferes with the fundamental processes of the viral life cycle. nih.gov
The primary mechanism of action for many antiviral compounds is the inhibition of viral enzymes essential for replication. nih.gov RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for RNA viruses, as it is responsible for replicating the viral genome. nih.govnih.gov Studies on ethyl 3-hydroxyhexanoate (EHX) indicate that its antiviral activity is due to its effect on viral RNA replication. researchgate.netnih.govfrontiersin.org By significantly reducing the levels of viral RNA and the RdRp protein (3D protein), EHX effectively targets the core machinery of viral propagation. nih.gov Inhibiting the RdRp enzyme prevents the synthesis of new viral RNA, thereby halting the replication process. nih.govnih.gov
To pinpoint the specific stage of the viral life cycle that is inhibited by a compound, researchers often employ time-of-addition assays. nih.govspringernature.comnih.gov This method involves adding the antiviral agent at different time points before, during, and after infecting cells with the virus. researchgate.netresearchgate.net By observing how delayed addition affects the compound's efficacy, the specific target within the replication timeline can be identified. nih.gov For ethyl 3-hydroxyhexanoate (EHX), these studies revealed that the compound acts at an early stage of the Coxsackievirus B replication cycle, specifically at the step of viral RNA replication. frontiersin.org This confirms that EHX does not primarily act by blocking viral entry into the host cell but rather by interfering with the intracellular processes that follow. frontiersin.org
Esters like this compound are subject to various enzyme-catalyzed reactions in biological systems. The most common of these is hydrolysis, a reaction catalyzed by carboxylesterases (CEs) that cleaves the ester bond to yield an alcohol and a carboxylic acid. nih.govwikipedia.org This process is a fundamental part of the metabolism of many ester-containing compounds. nih.gov
Conversely, the synthesis of esters is also an enzyme-mediated process. While carboxylesterases can, under certain conditions, catalyze esterification, this role is more prominently filled by alcohol acyltransferases (AATs) in the context of aroma production in fruits and yeasts. mdpi.comproquest.com These enzymes facilitate the transfer of an acyl group from an activated acyl-CoA to an alcohol. proquest.comresearchgate.net The metabolic pathways that produce the necessary precursors—alcohols and acyl-CoAs—are also complex, often originating from the metabolism of amino acids and fatty acids. nih.govmdpi.commdpi.com The interplay between these synthetic and degradative enzymatic activities ultimately dictates the concentration and biological availability of the ester.
Insufficient Scientific Data Precludes Article Generation on this compound's Specified Biological Roles
A thorough review of available scientific literature reveals a significant lack of specific research on the chemical compound this compound in the precise contexts of its potential as a precursor for bioactive molecules and its application in the development of biocompatible materials. Despite extensive searches, the existing body of scientific knowledge does not provide the necessary detailed research findings to construct an article that adheres to the requested structure and content inclusions.
The scientific community has explored related compounds, which highlights the specific nature of the current information gap. For instance, the biopolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) is a subject of research in the field of biocompatible materials. This polymer shares a monomer unit, 3-hydroxyhexanoate, that is structurally related to this compound. However, PHBHHx is a distinct macromolecule, and research pertaining to it cannot be directly attributed to this compound. The available literature focuses on the properties and applications of the polymer itself, rather than the specific ethyl ester as a building block or precursor in this context.
Similarly, while the broader class of esters is widely studied as precursors in the synthesis of bioactive compounds, there is no specific and substantive body of research that identifies this compound as a key starting material for other named bioactive molecules. The existing information on the related compound, ethyl 3-hydroxyhexanoate, primarily pertains to its use in the fragrance and flavor industries, which falls outside the scope of the requested article on bioactive molecule precursors and biocompatible materials.
Due to the absence of direct and detailed scientific evidence on this compound for the specified biological and biochemical research implications, it is not possible to generate a professional and authoritative article that would meet the user's stringent requirements for content and structure. Proceeding would necessitate speculation or the inclusion of information on related but distinct compounds, thereby violating the explicit instructions to focus solely on this compound and the provided outline.
Therefore, until further research is conducted and published on the specific roles of this compound as a precursor for bioactive molecules and in the development of biocompatible materials, the creation of a scientifically accurate and comprehensive article on these topics remains unfeasible.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography is fundamental in separating Ethyl 3-acetoxyhexanoate from reaction mixtures, starting materials, or complex matrices.
Gas Chromatography (GC) for Purity and Reaction Monitoring
Gas Chromatography (GC) is a primary technique for assessing the purity of this compound. Commercial suppliers often use this method to certify the compound's grade, with purities typically exceeding 98.0%. vwr.comlookchem.com The technique separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. A higher purity percentage indicates a lower presence of residual starting materials, by-products, or solvents.
In a synthetic context, GC is an invaluable tool for reaction monitoring. For instance, in the acetylation of ethyl 3-hydroxyhexanoate (B1247844) to form this compound, GC can track the progress of the reaction. acs.org By taking aliquots from the reaction mixture over time, analysts can monitor the decrease in the reactant peak (ethyl 3-hydroxyhexanoate) and the corresponding increase in the product peak (this compound), allowing for the optimization of reaction conditions such as time, temperature, and catalyst concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a definitive tool for both qualitative and quantitative analysis. mdpi.com As the separated components, such as this compound, elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," and the molecular weight of the compound. scispace.com
This technique is crucial for confirming the identity of the synthesized product and for identifying impurities. jmaterenvironsci.com The molecular ion peak in the mass spectrum corresponds to the molecular weight of this compound (202.25 g/mol ). vwr.com Quantification can be achieved by comparing the peak area of the compound to that of a known concentration of an internal standard. mdpi.com GC-MS is widely applied in the analysis of complex mixtures like fermented beverages and flavor extracts to identify and quantify ester compounds. mdpi.comembrapa.br
Table 1: GC-MS Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O₄ | vwr.com |
| Molecular Weight | 202.25 g/mol | vwr.com |
| Expected Molecular Ion Peak (M⁺) | m/z 202 | Inferred from Molecular Weight |
Spectroscopic Characterization
Spectroscopic techniques are used to determine the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of an organic molecule. For this compound, ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. Each unique proton or group of equivalent protons in the molecule produces a distinct signal in the spectrum. The structure of the compound can be confirmed by analyzing the chemical shift (δ), integration (number of protons), and splitting pattern (multiplicity) of each signal.
Based on the structure of this compound, a predicted ¹H NMR spectrum would show distinct signals corresponding to the ethyl group, the acetate (B1210297) methyl group, and the protons along the hexanoate (B1226103) backbone. The proton at the C3 position, being attached to the carbon bearing the acetoxy group, would appear as a multiplet at a characteristic downfield shift.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| CH₃ (Acetate) | ~2.0 | Singlet (s) | 3H |
| CH₃ (Ethyl Ester) | ~1.2 | Triplet (t) | 3H |
| CH₂ (Ethyl Ester) | ~4.1 | Quartet (q) | 2H |
| CH₂ (C2, adjacent to C=O) | ~2.5 | Doublet of Doublets (dd) or Multiplet (m) | 2H |
| CH (C3, adjacent to OAc) | ~5.0-5.2 | Multiplet (m) | 1H |
| CH₂ (C4) | ~1.5-1.7 | Multiplet (m) | 2H |
| CH₂ (C5) | ~1.3 | Multiplet (m) | 2H |
| CH₃ (C6) | ~0.9 | Triplet (t) | 3H |
Note: This table represents predicted values based on analogous structures and general principles of NMR spectroscopy. rsc.orgquora.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause its bonds to vibrate. The IR spectrum of this compound is distinguished by the presence of two different ester functional groups: the ethyl ester and the acetate group.
This results in two distinct and strong carbonyl (C=O) stretching absorption bands. The ethyl ester C=O stretch is typically found around 1735-1750 cm⁻¹, while the acetate C=O stretch appears in a similar region. docbrown.info Additionally, characteristic C-O stretching bands for the ester linkages will be present in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. researchgate.netlibretexts.org The presence of these specific absorption bands provides clear evidence for the ester functionalities within the molecule. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Alkane | C-H Stretch | 2850-3000 | docbrown.info |
| Ester Carbonyl | C=O Stretch | ~1735-1750 | docbrown.infolibretexts.org |
| Acetate Carbonyl | C=O Stretch | ~1735-1750 | docbrown.infolibretexts.org |
| Ester Linkage | C-O Stretch | ~1000-1300 | researchgate.netlibretexts.org |
Separation and Detection Methods
The characterization and quantification of this compound, a significant contributor to the aroma profile of various fruits and fermented beverages, rely on a suite of advanced analytical methodologies. These techniques are crucial for ensuring the purity of synthesized compounds and for detailed profiling of its presence in complex matrices. This section delves into two key methods: Thin Layer Chromatography (TLC) for rapid reaction assessment and Headspace Solid-Phase Microextraction (HS-SPME) for comprehensive volatile compound analysis.
Headspace Solid-Phase Microextraction (SPME) for Volatile Compound Profiling
Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solvent-free sample preparation technique that is exceptionally well-suited for the analysis of volatile and semi-volatile organic compounds in various matrices. Coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful tool for the identification and quantification of aroma compounds, including this compound. This compound has been identified as a volatile component in pineapple wine and fresh pineapple, contributing to their characteristic fruity and green aroma notes. studylib.net
Principle of HS-SPME:
HS-SPME involves the use of a fused silica (B1680970) fiber coated with a stationary phase. This fiber is exposed to the headspace (the gas phase above the sample) of a sealed vial containing the sample. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After a defined extraction time, the fiber is withdrawn and inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.
Application in Food and Beverage Analysis:
Researchers have successfully employed HS-SPME-GC-MS to analyze the volatile components of various food products. For instance, in the analysis of pineapple wine, this compound was detected among 37 volatile compounds, which included a majority of esters, alcohols, and acids. studylib.net Similarly, studies on the volatile aroma compounds of pineapple during freezing and thawing identified this compound as one of the key esters.
Experimental Parameters:
The efficiency of the HS-SPME process is influenced by several factors, including the type of fiber coating, extraction temperature, and extraction time.
Fiber Coating: The choice of fiber coating depends on the polarity and volatility of the target analytes. For broad-spectrum analysis of volatile compounds like esters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used due to its ability to adsorb a wide range of analytes. studylib.net For more targeted analysis, a Polydimethylsiloxane (PDMS) fiber may be employed.
Extraction Temperature and Time: The temperature of the sample during extraction affects the vapor pressure of the analytes and thus their concentration in the headspace. A typical extraction might be performed at 40°C for 40 minutes. libretexts.org The sample may be stirred to facilitate the release of volatiles.
Research Findings from HS-SPME Analysis:
The following table summarizes findings from studies that have utilized HS-SPME to detect this compound in different sample types.
| Sample Matrix | HS-SPME Fiber | Extraction Conditions | Key Findings | Reference |
| Pineapple Wine | DVB/CAR/PDMS | 40°C for 40 min | This compound was identified as one of 24 esters contributing to the wine's aroma profile. | studylib.net |
| Pineapple (Fresh and Freeze-thawed) | PDMS (100 µm) | 30°C for 15 min | This compound was detected and described as having a fruity, green aroma. Its concentration was affected by freeze-thaw cycles. | |
| White Wine | DVB/CAR/PDMS | 40°C for 40 min | Detected in wines fermented with Saccharomyces paradoxus, highlighting its formation during fermentation. | libretexts.org |
These studies demonstrate the utility of HS-SPME as a sensitive and reliable method for profiling the volatile fraction of complex samples, enabling the characterization of key aroma compounds like this compound.
Emerging Research Directions and Future Perspectives
Novel Synthetic Routes and Green Chemistry Initiatives
The chemical synthesis of esters like Ethyl 3-acetoxyhexanoate is continually evolving, with a significant push towards more environmentally friendly and efficient methods. Traditional synthesis routes are being re-evaluated in favor of "green" alternatives that reduce waste, minimize energy consumption, and utilize renewable resources.
Recent advancements in green chemistry are paving the way for novel synthetic pathways applicable to this compound. One promising area is the use of deep eutectic solvents (DES) as catalysts, which are biodegradable and have low toxicity. mdpi.com Microwave-assisted organic synthesis represents another significant green chemistry initiative. mdpi.com This technique can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. mdpi.com
Biocatalysis, utilizing enzymes or whole-cell systems, is also at the forefront of green synthesis. The enzymatic synthesis of related esters, such as ethyl hexanoate (B1226103), has been successfully demonstrated using immobilized lipases in solvent-free systems. researchgate.netcftri.res.in This approach offers high selectivity and operates under mild conditions, reducing the environmental impact. For instance, research on the enzymatic synthesis of ethyl hexanoate has optimized conditions for temperature, enzyme loading, and substrate molar ratios to achieve high conversion rates. researchgate.net Similar biocatalytic strategies could be adapted for the production of this compound.
A notable synthetic route for a related compound, ethyl 6-acetoxyhexanoate, involves a two-step process starting from ε-caprolactone. acs.orged.gov This includes an acid-catalyzed transesterification to form ethyl 6-hydroxyhexanoate (B1236181), followed by acetylation. acs.orged.gov Exploring similar lactone precursors for the synthesis of this compound could offer a novel and efficient pathway.
Table 1: Comparison of Synthetic Methodologies for Ester Production
| Methodology | Advantages | Challenges |
| Conventional Synthesis | Well-established, high yields in some cases. | Often requires harsh conditions, produces significant waste. |
| Deep Eutectic Solvents | Biodegradable, low toxicity, reusable. | Catalyst efficiency can be variable, requires further research for broad application. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficient. | Specialized equipment required, scalability can be a concern. |
| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost can be limiting factors, optimization of reaction conditions is crucial. |
Exploration of Stereoselective Synthesis
This compound possesses a chiral center at the third carbon position, meaning it can exist as two different stereoisomers (enantiomers). While it is often supplied as a racemate (an equal mixture of both enantiomers), the synthesis of single enantiomers is a significant area of research, as different stereoisomers can exhibit distinct biological activities and sensory properties. thegoodscentscompany.com
The development of methods to obtain optically pure β-hydroxy esters, which are direct precursors to β-acetoxy esters like this compound, is a key focus in synthetic organic chemistry. mdpi.com These chiral β-hydroxy esters are valuable building blocks for various bioactive molecules. mdpi.com Non-enzymatic kinetic resolution using planar-chiral 4-(dimethylamino)pyridine (DMAP) catalysts has shown success in separating racemic β-hydroxy esters, yielding products with high enantiomeric excess. mdpi.com
Furthermore, stereoselective synthesis of α-methylene-β-hydroxy esters has been achieved with high diastereoselectivity through aldol-type condensation reactions. researchgate.net General strategies for the stereocomplementary preparation of α,β-disubstituted α,β-unsaturated esters have also been developed, which could potentially be adapted for the stereocontrolled synthesis of the this compound backbone. organic-chemistry.org The exploration of chiral auxiliaries and asymmetric catalysts in the synthesis of β-keto esters, another potential precursor, also presents a viable route to enantiomerically pure this compound. allresearchjournal.com
Biotechnological Production Enhancement and Strain Optimization
The biotechnological production of flavor and fragrance esters is a rapidly growing field, offering a sustainable alternative to chemical synthesis. nih.gov While specific research on the biotechnological production of this compound is limited, studies on similar short-chain esters provide a strong foundation for future work in this area.
Whole-cell biocatalysts, such as genetically engineered Escherichia coli, have been successfully used for the synthesis of various short-chain esters. nih.gov By overexpressing specific lipase (B570770) genes, these microbial factories can efficiently catalyze esterification and transesterification reactions in organic media. nih.gov Key to enhancing production is the optimization of fermentation conditions and the genetic modification of the host strain. For example, pretreating whole-cell biocatalysts with agents like cetyl-trimethylammonium bromide has been shown to significantly increase synthetic activity. nih.gov
Strain optimization through metabolic engineering is a powerful tool to increase the yield of desired products. This can involve the overexpression of key enzymes in the biosynthetic pathway, the knockout of competing pathways, and the optimization of precursor supply. The production of related compounds like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) has benefited from the expression of heterologous PHA synthase genes and enoyl-CoA hydratase genes in bacteria such as Ralstonia eutropha.
Deepening Understanding of Biological Roles and Mechanisms
The biological roles of this compound are not yet well understood. However, the known biological activities of structurally related compounds suggest that this is a promising area for future investigation.
The precursor, ethyl 3-hydroxyhexanoate (B1247844), is a metabolite found in or produced by Saccharomyces cerevisiae. nih.gov The closely related ketone body, β-hydroxybutyrate (β-OHB), plays a significant role in mammalian metabolism and has been shown to act as an energy source and a signaling molecule. nih.govnih.gov β-OHB can influence immune responses and has been investigated for its effects on various health and disease states. nih.govresearchgate.net Given the structural similarity, it is plausible that this compound or its hydrolyzed form could interact with biological pathways in unforeseen ways.
Furthermore, various thiophenes containing acetoxy groups, such as 5-(penta-1,3-diynyl)-2-(4-acetoxy-but-1-ynyl)-thiophene, have been isolated from plants of the Echinops genus and are considered bioactive components. mdpi.com This suggests that the acetoxy functional group can be an important contributor to the biological activity of a molecule. Future research could explore the potential antimicrobial, anti-inflammatory, or other bioactive properties of this compound.
Development of Structure-Activity Relationships for Bioactive Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogs, SAR studies could be instrumental in designing new compounds with enhanced or specific properties, particularly in the realm of flavors and fragrances.
The sensory properties of short-chain esters are highly dependent on their molecular structure. mdpi.com Factors such as chain length, branching, and the presence of functional groups can all impact the odor and taste profile. Quantitative structure-activity relationship (QSAR) models have been developed for various classes of flavor compounds, such as sweet-tasting molecules, to predict their sensory properties based on molecular descriptors. researchgate.net Similar approaches could be applied to this compound and its analogs to identify the key structural features responsible for its characteristic fruity-green aroma.
Beyond sensory properties, SAR studies could also explore other potential bioactivities. For instance, research on resveratrol (B1683913) esters of short-chain fatty acids has demonstrated that esterification can modify their antioxidant properties. nih.gov By synthesizing a series of analogs of this compound with variations in the acyl and alcohol portions of the molecule, it would be possible to investigate how these changes affect properties such as antimicrobial or enzymatic inhibitory activity.
Applications in Advanced Materials Science
While direct applications of this compound in materials science have not been established, its structural motifs are present in promising biopolymers. The related polymer, poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH), is a biodegradable and biocompatible polyester (B1180765) with a wide range of potential applications. itu.edu.trscilit.comresearchgate.netdntb.gov.ua
PHBH is a copolymer that combines the crystalline properties of poly(3-hydroxybutyrate) (PHB) with the more elastomeric properties conferred by the 3-hydroxyhexanoate (3HHx) monomer. itu.edu.trresearchgate.net The inclusion of the 3HHx unit disrupts the crystallinity of the polymer, leading to a lower melting temperature, improved thermal stability, and enhanced flexibility. itu.edu.trresearchgate.net These tunable properties make PHBH a promising material for applications in packaging, tissue engineering, and as a replacement for petroleum-based plastics. researchgate.net
The synthesis and properties of PHBH are areas of active research, with studies focusing on optimizing its production in microorganisms and characterizing its mechanical and degradation behaviors. scilit.comresearchgate.net Given this context, this compound and its precursor, ethyl 3-hydroxyhexanoate, could be explored as potential monomers or additives in the development of novel biodegradable polymers and materials. Their incorporation could potentially modify the properties of existing bioplastics, leading to materials with tailored characteristics for specific applications. Moreover, the use of green solvents like ethyl esters for the extraction of such polymers from microbial biomass is an area of growing interest. unive.itnih.gov
Q & A
Q. What are the key physicochemical properties of Ethyl 3-acetoxyhexanoate, and how are they experimentally determined?
this compound (C₁₀H₁₈O₄, MW 202.25 g/mol) is characterized by:
- Boiling point : 200.1°C at 760 mmHg (predicted via computational methods) .
- Density : 1.006 g/cm³, measured using a pycnometer or digital densitometer .
- Refractive index : 1.429, determined via refractometry at 20°C .
- Purity analysis : Gas chromatography (GC) with >98.0% purity thresholds, as per supplier specifications . Methodological note: Combine GC with NMR (¹H/¹³C) for structural confirmation and mass spectrometry (MS) for molecular ion validation (m/z 202.25) .
Q. What synthetic routes are recommended for this compound in laboratory settings?
While direct synthesis protocols are not detailed in the evidence, analogous esterification/acetylation strategies can be inferred:
- Esterification : React 3-hydroxyhexanoic acid with ethanol under acid catalysis (e.g., H₂SO₄), followed by acetylation of the hydroxyl group using acetic anhydride .
- Purification : Use fractional distillation (boiling point ~116°C at 14 mmHg) or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers at <15°C in a cool, dark place to prevent hydrolysis or thermal decomposition .
- Safety precautions :
- Use PPE (gloves, goggles) due to combustible liquid hazard (flash point 82°C) .
- Avoid open flames/sparks (P210 precaution) and ensure ventilation (P403+P235) .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in purity assessments of this compound?
- Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to detect polar impurities.
- Perform Karl Fischer titration for water content analysis, as moisture may accelerate ester hydrolysis .
Q. How can the enzymatic interactions of this compound be systematically studied?
- Experimental design :
Enzyme selection : Test lipases or esterases due to the compound’s ester/acetyloxy groups .
In vitro assays : Use spectrophotometric methods (e.g., p-nitrophenyl acetate hydrolysis) to monitor enzyme activity .
Kinetic analysis : Calculate and under varying substrate concentrations .
- Controls : Include substrate-free and enzyme-free replicates to rule out non-enzymatic hydrolysis .
Q. What strategies optimize the synthesis yield of this compound for scalable research applications?
- Catalysis optimization :
- Replace H₂SO₄ with immobilized lipases (e.g., Candida antarctica Lipase B) for greener synthesis .
- Evaluate solvent systems (e.g., toluene vs. THF) to enhance reaction efficiency .
Q. How does structural modification of this compound influence its bioactivity?
- SAR approaches :
Ester group variation : Replace ethyl with methyl/propyl groups to assess hydrophobicity effects .
Acetyloxy substitution : Introduce fluorine or nitro groups at the 3-position to modulate electron density and enzyme binding .
- Biological testing : Use cell-based assays (e.g., neuronal cultures ) to compare neuroprotective or cytotoxic profiles.
Methodological Notes
- Data interpretation : Cross-reference spectral data (NMR, MS) with PubChem entries (CID 89464) for validation .
- Contradictions : Evidence gaps in direct biological studies necessitate extrapolation from structural analogs (e.g., Ethyl 3-methylhexanoate ).
- Safety compliance : Adhere to GHS guidelines (H227/P210) and institutional protocols for hazardous liquid handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
